5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)6-2-1-3-15-8(6)17-7(14)5(4-16-17)9(18)19/h1-4H,14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEKUPDRONJNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Synthesis and Reactivity
The foundational approach involves cyclocondensation between 3-(trifluoromethyl)-2-pyridylhydrazine and β-keto esters. The hydrazine derivative is typically synthesized via diazotization of 3-(trifluoromethyl)-2-pyridinamine followed by reduction. For example:
Cyclocondensation Protocol
The hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux (78°C, 12 h), forming the pyrazole ring via dehydration. Subsequent hydrolysis of the ester group (6 M HCl, reflux, 6 h) yields the carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization) | 72–85% | |
| Hydrolysis yield | 90–95% | |
| Regioselectivity | >98% (N1-substituted) |
Multi-Component Reactions (MCRs) with Indium(III) Chloride Catalysis
Ultrasound-Assisted Four-Component Synthesis
Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot MCR strategy can assemble the pyrazole core:
- Reactants : 3-(Trifluoromethyl)-2-pyridylhydrazine, ethyl acetoacetate, methyl benzoylformate, and malononitrile.
- Catalyst : InCl₃ (20 mol%) in 50% ethanol.
- Conditions : Ultrasound irradiation (25 kHz, 40°C, 20 min).
The reaction proceeds via:
- Formation of a pyrazolone intermediate from hydrazine and ethyl acetoacetate.
- Nucleophilic attack by malononitrile-derived intermediates.
- Cyclization and tautomerization to the pyrazole-carboxylic acid ester, followed by hydrolysis.
Optimization Insights :
- Catalyst screening : InCl₃ outperformed Et₃N, piperidine, and KOH (95% vs. 60–75% yields).
- Solvent effect : 50% ethanol enhanced solubility and reaction rate compared to pure ethanol or water.
Hydrolysis of Cyano intermediates
Synthesis of 5-Amino-1-[3-(Trifluoromethyl)-2-Pyridyl]Pyrazole-4-Carbonitrile
A Michael addition route utilizes (ethoxymethylene)malononitrile and 3-(trifluoromethyl)-2-pyridylhydrazine in fluorinated ethanol (80°C, 4 h), yielding the carbonitrile derivative (87–93% yield).
Nitrile-to-Carboxylic Acid Conversion
The carbonitrile group is hydrolyzed under acidic conditions:
Mechanistic Note : The hydrolysis proceeds via initial protonation of the nitrile, followed by nucleophilic water attack and tautomerization to the carboxylic acid.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step synthesis | 72–95% |
| MCR with InCl₃ | One-pot, time-efficient | Requires specialized equipment | 85–95% |
| Nitrile Hydrolysis | Mild conditions, scalable | Additional hydrolysis step | 88–92% |
Catalytic and Green Chemistry Innovations
Ultrasound Irradiation
Ultrasound (25–40 kHz) reduces reaction times by 50–70% compared to conventional heating, enhancing yields via cavitation-induced mixing.
Solvent Optimization
Aqueous ethanol (50%) balances reactant solubility and environmental impact, aligning with green chemistry principles.
Chemical Reactions Analysis
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, exhibit promising anticancer properties. For instance, certain aminopyrazoles have shown inhibition of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer treatment strategies .
1.2 Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can serve as potent anti-inflammatory agents. The mechanism often involves the modulation of specific pathways that regulate inflammation, making these compounds valuable in developing new therapeutic agents for inflammatory diseases .
1.3 Enzyme Inhibition
The compound has been identified as a selective inhibitor of carbonic anhydrases (hCA IX and hCA XII), which are implicated in various pathological conditions, including cancer and glaucoma. The binding interactions with specific amino acids in the active site highlight its potential for drug development targeting these enzymes .
Agrochemical Applications
2.1 Herbicides and Pesticides
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their herbicidal properties, particularly in controlling weed species resistant to conventional herbicides .
2.2 Plant Growth Regulators
The compound's structural features allow it to interact with plant growth pathways, making it a candidate for developing new plant growth regulators that enhance agricultural productivity while minimizing environmental impact .
Material Science Applications
3.1 Polymer Chemistry
In material science, the compound is utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall stability of polymer matrices, making them suitable for high-performance applications .
3.2 Coatings and Adhesives
The unique chemical properties of 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid make it useful in formulating coatings and adhesives that require superior adhesion and durability under harsh conditions .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions using specific catalysts to achieve high yields and purity levels. Common methods include oxidation, reduction, and substitution reactions involving reagents such as potassium permanganate and sodium borohydride.
The mechanism of action often centers around its ability to bind selectively to target enzymes or receptors, modulating their activity based on the specific biological context.
Mechanism of Action
The mechanism of action of 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
- Molecular Formula : C₁₀H₇F₃N₄O₂
- Molecular Weight : 272.18 g/mol
- CAS Registry Number : CB4223311
- Key Functional Groups: Pyrazole core, carboxylic acid (-COOH), amino (-NH₂), and 3-(trifluoromethyl)-2-pyridyl substituent .
Physicochemical Properties: The compound features a trifluoromethylpyridyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
Commercial Availability :
Supplied by Apollo Scientific Ltd. and Butt Park Ltd. (UK), indicating its relevance in pharmaceutical or agrochemical research .
Structural and Functional Comparison with Analogues
Substituent Variations in Pyrazole Derivatives
The table below highlights critical differences between the target compound and key analogues:
Key Structural Differences and Implications
- Aryl Substituents: The target compound’s 3-(trifluoromethyl)-2-pyridyl group introduces electronic effects distinct from phenyl (HUDDEQ, KODXIL) or dichloro-CF₃-phenyl (fipronil). Trifluoromethyl Position: In HUDDEQ, CF₃ is at pyrazole position 3, whereas the target compound places CF₃ on the pyridyl ring. This alters steric and electronic profiles .
- Functional Groups: Carboxylic Acid vs. Ester: The target’s -COOH group (pKa ~2-3) improves hydrogen-bonding capacity compared to ester derivatives (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate), which may enhance crystallinity but reduce membrane permeability . Amino Group: The -NH₂ at pyrazole position 5 is conserved across analogues, suggesting its role in bioactivity (e.g., antifungal or insecticidal action) .
Biological Activity
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid (CAS No. [4223311]) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. The following sections will explore its synthesis, biological evaluations, and specific case studies highlighting its activity against various diseases.
- Molecular Formula : C10H7F3N4O2
- Molecular Weight : 252.18 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an amino and carboxylic acid functional group.
Synthesis
The synthesis of 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. The process includes:
- Formation of the pyrazole ring.
- Introduction of the trifluoromethyl group using reagents like trifluoroacetic acid.
- Functionalization at the amino and carboxylic acid positions through various coupling reactions.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid has been evaluated for its effect on various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.48 |
| Liver Cancer | HepG2 | 0.78 |
| Colorectal Cancer | HCT-116 | 1.17 |
| Lung Cancer | A549 | 0.19 |
These findings indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound could be beneficial in treating inflammatory diseases.
Study on Anticancer Activity
A recent study investigated the antiproliferative effects of various pyrazole derivatives, including 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, against multiple cancer types. The results indicated that this compound selectively inhibited the growth of breast and liver cancer cells through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Evaluation of Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory potential of this compound in animal models. Results indicated a significant reduction in edema in carrageenan-induced paw edema models, demonstrating its efficacy as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate intermediates, achieving yields >90% under basic conditions (e.g., NaOH/EtOH at reflux) . Variations in solvent (e.g., DMF vs. THF) and temperature (80–100°C) can alter regioselectivity. Post-synthetic purification via silica chromatography or recrystallization is critical for isolating the trifluoromethyl-pyridyl-substituted derivative .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve trifluoromethyl (δ ~110–120 ppm in 13C NMR) and pyridyl proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 311.1 for analogous pyrazole-carboxylic acids) and purity (>95% via reverse-phase HPLC with UV detection at 254 nm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimerization observed in related structures) .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities of the trifluoromethyl-pyridyl moiety to hydrophobic pockets in target proteins. Adjust pyrazole substituents to enhance π-π stacking or hydrogen bonding .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the carboxylic acid group for amide bond formation) and assess trifluoromethyl group’s electrostatic contributions .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in IC50 values or selectivity profiles often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<1% v/v in assays) to avoid aggregation artifacts .
- Protonation state variability : Perform pH-dependent stability studies (e.g., via HPLC at pH 2–7) to confirm the compound’s ionization state under assay conditions .
- Metabolic interference : Include negative controls with structural analogs lacking the trifluoromethyl group to isolate its role in observed effects .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- Methodological Answer :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify degradation hotspots. The trifluoromethyl group typically resists oxidation but may sterically shield adjacent sites .
- Derivatization : Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance oral bioavailability while retaining acidity for target engagement .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or JAK2) at 1–10 μM compound concentrations .
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values. Include positive controls (e.g., staurosporine for kinases) .
Q. How can crystallographic data guide the rational design of co-crystals or salts for improved solubility?
- Methodological Answer :
- Co-crystal screening : Use the Cambridge Structural Database (CSD) to identify common counterions (e.g., L-proline or nicotinamide) that form hydrogen bonds with the carboxylic acid group .
- PXRD/TGA : Confirm co-crystal formation and assess thermal stability (e.g., melting points >250°C for trifluoromethyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
